molecular formula C14H9NO5 B5812151 (2-Formylphenyl) 2-nitrobenzoate

(2-Formylphenyl) 2-nitrobenzoate

Cat. No.: B5812151
M. Wt: 271.22 g/mol
InChI Key: VHUDPBNQEGXZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Formylphenyl) 2-nitrobenzoate is an organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Formylphenyl) 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with 2-formylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, using automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: (2-Formylphenyl) 2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst, iron powder with hydrochloric acid (HCl)

    Substitution: Halogens (e.g., bromine, chlorine), alkyl halides

Major Products:

    Oxidation: 2-Formylbenzoic acid

    Reduction: (2-Aminophenyl) 2-nitrobenzoate

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

(2-Formylphenyl) 2-nitrobenzoate is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of (2-Formylphenyl) 2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

    (2-Formylphenyl) 4-nitrobenzoate: Similar structure but with the nitro group in a different position.

    (2-Formylphenyl) 2-chlorobenzoate: Contains a chlorine substituent instead of a nitro group.

    (2-Formylphenyl) 2-methylbenzoate: Contains a methyl group instead of a nitro group.

Uniqueness: (2-Formylphenyl) 2-nitrobenzoate is unique due to the presence of both a formyl and a nitro group on the aromatic rings, which provides distinct reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2-formylphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-9-10-5-1-4-8-13(10)20-14(17)11-6-2-3-7-12(11)15(18)19/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUDPBNQEGXZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Formylphenyl) 2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
(2-Formylphenyl) 2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
(2-Formylphenyl) 2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
(2-Formylphenyl) 2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
(2-Formylphenyl) 2-nitrobenzoate
Reactant of Route 6
(2-Formylphenyl) 2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.